molecular formula C4H7ClO B8271207 2-(2-Chloroethyl)oxirane CAS No. 948594-94-3

2-(2-Chloroethyl)oxirane

Cat. No.: B8271207
CAS No.: 948594-94-3
M. Wt: 106.55 g/mol
InChI Key: NKWKILGNDJEIOC-BYPYZUCNSA-N
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Description

2-(2-Chloroethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C4H7ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chloroethyl)oxirane can be synthesized through several methods. One common method involves the epoxidation of allyl chloride using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxide ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of ethylene oxide. This process requires careful control of reaction conditions to ensure the selective formation of the desired product. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chloroethyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, where the compound acts as an intermediate in the formation of more complex molecules .

Molecular Targets and Pathways: The primary molecular targets are nucleophiles, such as amines, alcohols, and thiols, which can attack the electrophilic carbon atoms in the epoxide ring. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of β-substituted products .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chloroethyl)oxirane is unique due to its specific chloroethyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it valuable in specific synthetic applications and industrial processes .

Properties

CAS No.

948594-94-3

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

IUPAC Name

(2S)-2-(2-chloroethyl)oxirane

InChI

InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m0/s1

InChI Key

NKWKILGNDJEIOC-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](O1)CCCl

Canonical SMILES

C1C(O1)CCCl

Origin of Product

United States

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